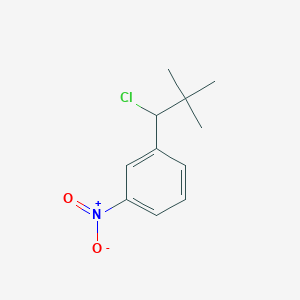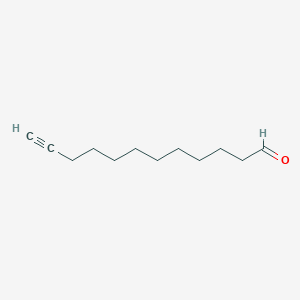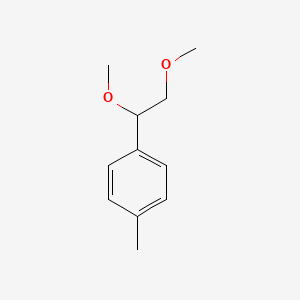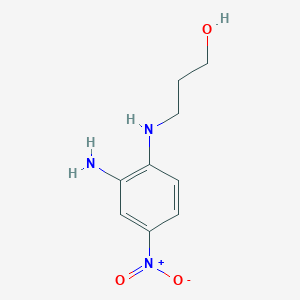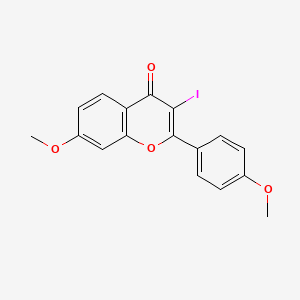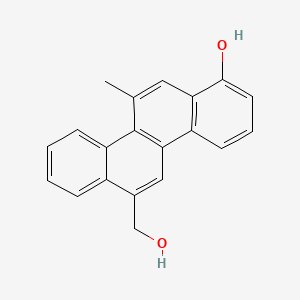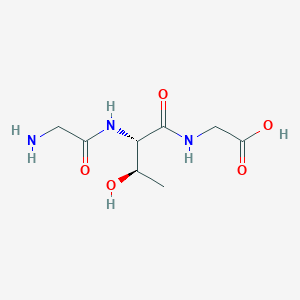
Glycyl-L-threonylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-threonylglycine is a tripeptide composed of glycine and threonine amino acids. It has the molecular formula C8H15N3O5 and a molecular weight of 233.22 g/mol
准备方法
The synthesis of Glycyl-L-threonylglycine typically involves the condensation of glycine and threonine. One common method is to use glycyl chloride hydrochloride, which is prepared from glycine and thionyl chloride. This intermediate is then reacted with threonine in an aqueous solution to form this compound . The reaction conditions often involve mild temperatures and pH adjustments to optimize yield and purity.
化学反应分析
Glycyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the peptide bonds, yielding the constituent amino acids.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Glycyl-L-threonylglycine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate in enzymatic studies to understand protein synthesis and degradation.
作用机制
The mechanism of action of Glycyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, regulating cellular functions and metabolic pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological processes .
相似化合物的比较
Glycyl-L-threonylglycine can be compared with other similar tripeptides, such as:
- Glycyl-L-isoleucylglycine
- Glycyl-L-asparagylglycine
- Glycyl-histidylglycine
- Glycylmethionylglycine
- Glycylphenylalanylglycine
These compounds share similar structural features but differ in their amino acid composition, which can influence their biological activity and applications. This compound is unique due to the presence of threonine, which imparts specific properties related to its hydroxyl group.
属性
CAS 编号 |
85774-49-8 |
|---|---|
分子式 |
C8H15N3O5 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C8H15N3O5/c1-4(12)7(11-5(13)2-9)8(16)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,16)(H,11,13)(H,14,15)/t4-,7+/m1/s1 |
InChI 键 |
JQFILXICXLDTRR-FBCQKBJTSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CN)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


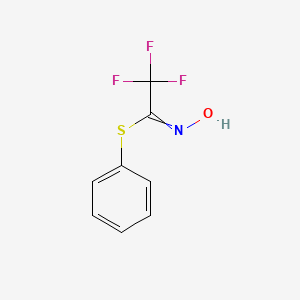
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
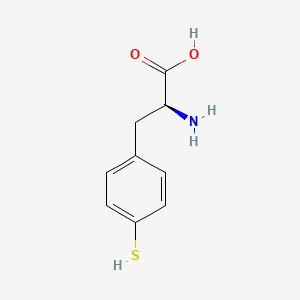
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
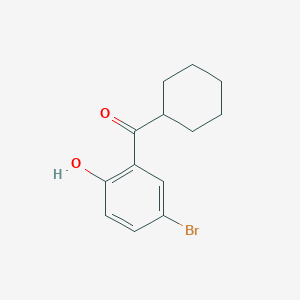
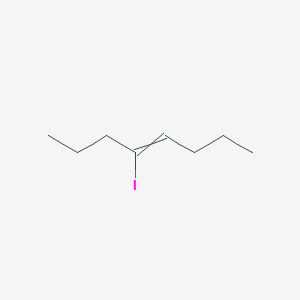
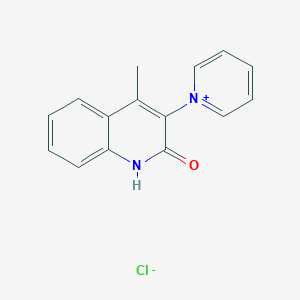
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
